Acetylcholinesterase Inhibition: Target Compound vs. Class Baseline
1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid inhibits acetylcholinesterase (AChE) with an IC₅₀ of 2.14 ± 0.003 µM . In contrast, structurally related sulfonyl piperidine derivatives without the 2-chlorophenyl substitution exhibit significantly weaker AChE inhibition, with IC₅₀ values typically exceeding 20 µM [1]. This represents an approximately 10-fold improvement in potency conferred by the specific 2-chlorophenylsulfonyl-4-carboxylic acid scaffold.
| Evidence Dimension | Acetylcholinesterase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.14 ± 0.003 µM |
| Comparator Or Baseline | Sulfonyl piperidine class baseline: >20 µM |
| Quantified Difference | ≥10-fold greater potency |
| Conditions | In vitro enzymatic assay; standard colorimetric method (Ellman's assay) |
Why This Matters
This potency differential justifies selecting the 2-chlorophenyl-substituted compound over generic sulfonyl piperidines for AChE-targeted screening campaigns.
- [1] Shah, M. S.; Khan, S. U.; Ejaz, S. A.; et al. Sulfonyl Piperidine Derivatives as Potential Acetylcholinesterase Inhibitors: Synthesis, Biological Evaluation, and Molecular Docking. (Class-level IC₅₀ range >20 µM for unsubstituted phenyl sulfonyl analogs). View Source
